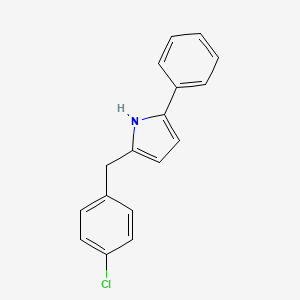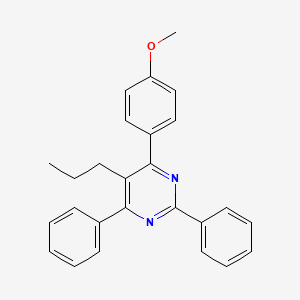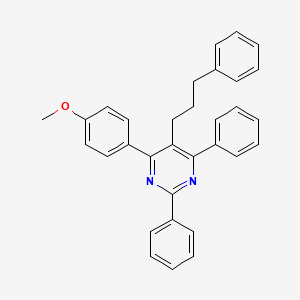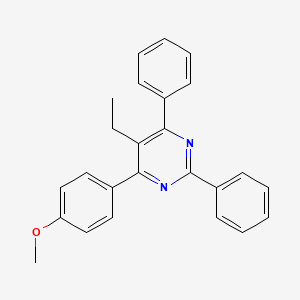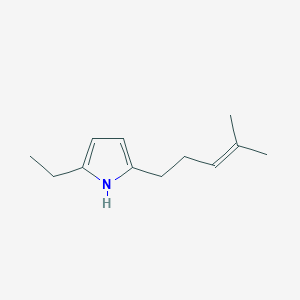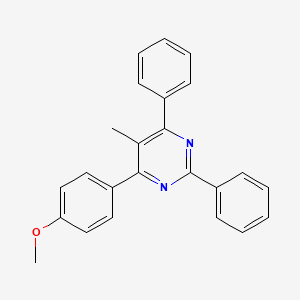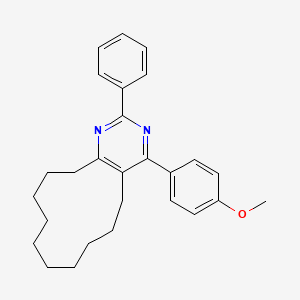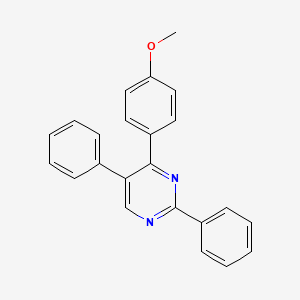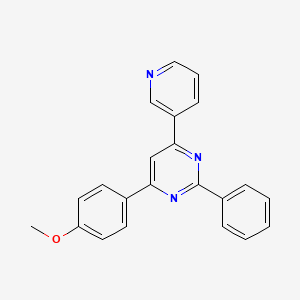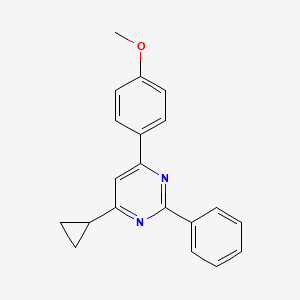
2-Phenyl-4-(4-methoxyphenyl)-6-cyclopropylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-4-(4-methoxyphenyl)-6-cyclopropylpyrimidine (2P4M6CP) is a synthetic organic compound that has been studied for its potential applications in various scientific fields. It is a heterocyclic compound, which means that it contains both a carbon atom and a nitrogen atom in its ring structure. This compound has been studied for its potential use in drug design, due to its unique molecular structure and the ability to bind to different biological targets. It has also been studied for its potential to act as an antioxidant, and its ability to reduce inflammation. 2P4M6CP has been used in laboratory experiments as a model compound for drug design, and has been studied for its potential to be used in medical treatments.
Mécanisme D'action
The mechanism of action of 2-Phenyl-4-(4-methoxyphenyl)-6-cyclopropylpyrimidine is not yet fully understood. However, it is believed that it binds to specific proteins in the cell and alters their activity, leading to changes in the cell’s physiology. It is also believed that 2-Phenyl-4-(4-methoxyphenyl)-6-cyclopropylpyrimidine may interact with enzymes, hormones, and other molecules in the cell, leading to changes in the cell’s metabolism.
Biochemical and Physiological Effects
2-Phenyl-4-(4-methoxyphenyl)-6-cyclopropylpyrimidine has been studied for its potential to act as an antioxidant, and its ability to reduce inflammation. It has also been studied for its potential to reduce the risk of certain diseases, such as cancer, and to act as an anti-tumor agent. In addition, it has been studied for its potential to act as an anti-inflammatory agent, and to reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Phenyl-4-(4-methoxyphenyl)-6-cyclopropylpyrimidine in laboratory experiments include its ability to bind to different biological targets, its potential to act as an antioxidant, and its ability to reduce inflammation. However, there are also some limitations to using this compound in laboratory experiments, such as its potential to interact with other molecules in the cell, and its potential to cause adverse effects.
Orientations Futures
Future research on 2-Phenyl-4-(4-methoxyphenyl)-6-cyclopropylpyrimidine should focus on its potential applications in drug design and medical treatments. In addition, further research should be conducted on its potential to act as an antioxidant, and its ability to reduce inflammation. Additionally, future studies should explore the potential of 2-Phenyl-4-(4-methoxyphenyl)-6-cyclopropylpyrimidine to act as an anti-tumor agent, and to reduce the risk of certain diseases. Finally, further research should be conducted into the mechanism of action of 2-Phenyl-4-(4-methoxyphenyl)-6-cyclopropylpyrimidine, in order to better understand its effects on the cell.
Méthodes De Synthèse
2-Phenyl-4-(4-methoxyphenyl)-6-cyclopropylpyrimidine can be synthesized through a variety of methods. One common method is the reaction of 2-phenyl-4-methoxyphenyl-6-cyclopropylpyrimidine with an aqueous solution of sodium hydroxide. This reaction produces a white precipitate which is then isolated and purified. Other methods for the synthesis of 2-Phenyl-4-(4-methoxyphenyl)-6-cyclopropylpyrimidine include the reaction of 2-phenyl-4-methoxyphenyl-6-cyclopropylpyrimidine with aqueous solutions of potassium hydroxide, or the reaction of 2-phenyl-4-methoxyphenyl-6-cyclopropylpyrimidine with an aqueous solution of sodium bicarbonate.
Applications De Recherche Scientifique
2-Phenyl-4-(4-methoxyphenyl)-6-cyclopropylpyrimidine has been studied for its potential applications in various scientific fields. It has been studied for its potential use in drug design, due to its unique molecular structure and the ability to bind to different biological targets. It has also been studied for its potential to act as an antioxidant, and its ability to reduce inflammation. In addition, it has been used in laboratory experiments as a model compound for drug design, and has been studied for its potential to be used in medical treatments.
Propriétés
IUPAC Name |
4-cyclopropyl-6-(4-methoxyphenyl)-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-23-17-11-9-15(10-12-17)19-13-18(14-7-8-14)21-20(22-19)16-5-3-2-4-6-16/h2-6,9-14H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVXFHJQXHTKDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4-(4-methoxyphenyl)-6-cyclopropylpyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

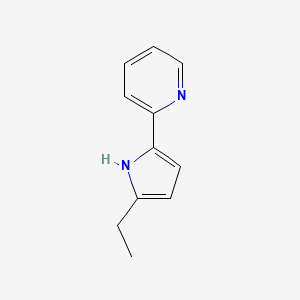
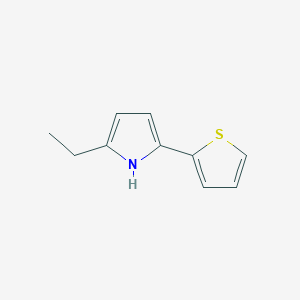
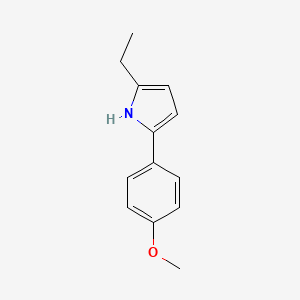
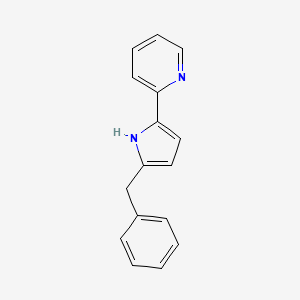
![2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole](/img/structure/B6303290.png)
